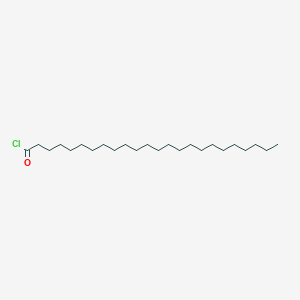
二十四烷酰氯
描述
Tetracosanoyl Chloride, also known as Lignoceric Acid Chloride, is an intermediate in the synthesis of C24 Ceramide . It has a molecular weight of 387.08 and a molecular formula of C24H47ClO . The compound appears as an off-white solid .
Molecular Structure Analysis
The molecular structure of Tetracosanoyl Chloride consists of a total of 72 bonds. There are 25 non-H bonds, 1 multiple bond, 22 rotatable bonds, 1 double bond, and 1 acyl halogenide (aliphatic) . The InChI Key for Tetracosanoyl Chloride is SQQKMLPDURPFNG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Tetracosanoyl Chloride is an off-white solid . It has a molecular weight of 387.08 and a molecular formula of C24H47ClO . The compound has a complexity of 277 and a topological polar surface area of 17.1Ų .科学研究应用
环境污染研究
Wakkaf 等人 (2020) 的一项研究重点关注了各种污染物,包括聚氯乙烯 (PVC),对中间动物的生态毒理学效应。这项研究强调了了解不同物质的环境影响的重要性,包括与 PVC 成分二十烷酰氯相关的物质 (Wakkaf 等人,2020)。
氯化溶剂的生物降解
David 等人 (2015) 的工作深入研究了参与氯化溶剂(如四氯乙烯)生物降解的微生物生态学。这项研究对于理解微生物如何帮助减轻氯化合物的环境影响至关重要,二十烷酰氯属于该类别 (David 等人,2015)。
盐渍土修复
Dastgheib 等人 (2011) 探索了使用耐盐 Alcanivorax sp。菌株生物降解石油化合物,包括二十烷。尽管二十烷与二十烷酰氯不同,但该研究提供了对生物修复技术的见解,这些技术可能适用于多种相关化合物 (Dastgheib 等人,2011)。
PVC 增塑剂开发
Arrieta 等人 (2017) 研究了在聚氯乙烯 (PVC) 中使用天然添加剂。这项研究具有相关性,因为它有助于开发更安全、更环保的塑料,其中可能包括与二十烷酰氯类似的衍生物或组分 (Arrieta 等人,2017)。
离子液体研究
Gontrani 等人 (2009) 对十四烷基三己基膦氯化物进行了研究,虽然它不是二十烷酰氯,但作为氯化物化合物具有相似性。该研究提供了对这类化合物在分子水平上的性质的见解 (Gontrani 等人,2009)。
安全和危害
Safety data sheets suggest avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact with skin or eyes, it’s recommended to wash off with soap and plenty of water .
作用机制
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action
Biochemical Pathways
Tetracosanoyl chloride is known to be involved in the biosynthesis of unsaturated fatty acids . It is a very long-chain fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of tetracosanoic (lignoceric) acid . It is also involved in the peroxisomal beta-oxidation of tetracosanoyl-CoA . These pathways and their downstream effects play a crucial role in various biological processes.
Result of Action
It is known to be an intermediate in the synthesis of certain compounds , but the specific molecular and cellular effects of its action are not well-documented
生化分析
Biochemical Properties
Tetracosanoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of complex lipids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of ceramides, which are essential components of cell membranes. The interaction between tetracosanoyl chloride and enzymes like ceramide synthase is crucial for the formation of these lipids . Additionally, tetracosanoyl chloride can react with alcohols to form esters, which are important in various biochemical pathways.
Cellular Effects
Tetracosanoyl chloride influences several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of protein kinase C, a key player in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, tetracosanoyl chloride can impact the integrity and function of cell membranes, influencing cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of tetracosanoyl chloride involves its interaction with specific biomolecules. It binds to enzymes like ceramide synthase, facilitating the synthesis of ceramides . This binding interaction is essential for the regulation of lipid metabolism. Additionally, tetracosanoyl chloride can inhibit or activate certain enzymes, leading to changes in gene expression. For instance, its interaction with protein kinase C can result in the phosphorylation of target proteins, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetracosanoyl chloride can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that tetracosanoyl chloride is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to tetracosanoyl chloride in in vitro and in vivo studies has shown that it can cause changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of tetracosanoyl chloride vary with different dosages in animal models. At low doses, it has been observed to enhance lipid metabolism and improve cellular function. At high doses, tetracosanoyl chloride can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been noted, where a specific dosage range results in optimal cellular function, while deviations from this range can cause adverse effects.
Metabolic Pathways
Tetracosanoyl chloride is involved in several metabolic pathways, particularly in lipid metabolism. It is a precursor for the synthesis of ceramides and other complex lipids. Enzymes like ceramide synthase play a crucial role in these pathways, facilitating the conversion of tetracosanoyl chloride into bioactive lipids . These metabolic pathways are essential for maintaining cellular homeostasis and function.
Transport and Distribution
The transport and distribution of tetracosanoyl chloride within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cellular membranes by fatty acid transport proteins, which facilitate its uptake and distribution within cells . Once inside the cell, tetracosanoyl chloride can accumulate in specific compartments, such as the endoplasmic reticulum, where it participates in lipid synthesis.
Subcellular Localization
Tetracosanoyl chloride is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is directed by specific targeting signals and post-translational modifications . In the endoplasmic reticulum, tetracosanoyl chloride is involved in the synthesis of complex lipids, while in the mitochondria, it can influence energy metabolism and cellular respiration.
属性
IUPAC Name |
tetracosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKMLPDURPFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314494 | |
| Record name | Tetracosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58576-73-1 | |
| Record name | Tetracosanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58576-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)
![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)
![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)








![Ethyl 2-(6'-cyano-5'-oxo-2',3'-dihydro-5'h-spiro[1,3-dioxolane-2,1'-indolizin]-7'-yl)butanoate](/img/structure/B3145935.png)


